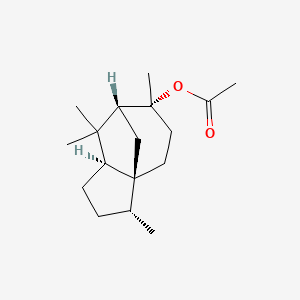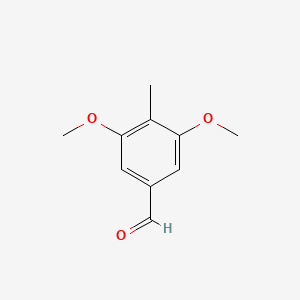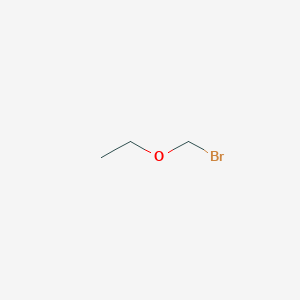
2-Bromo-4,6-difluorobenzoic acid
概要
説明
2-Bromo-4,6-difluorobenzoic acid is an organic compound that holds significant prominence in scientific research . It serves as a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments .
Synthesis Analysis
The synthesis of 2-Bromo-4,5-difluorobenzoic acid was achieved from difluorophthalic anhydride by either using a Losen rearrangement or the Barton bromodecarboxylation reaction . Another method involves the reaction of 4-Bromo-2,6-difluorobenzoic acid with potassium carbonate .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF2O2 . Its average mass is 236.998 Da and its monoisotopic mass is 235.928436 Da .Chemical Reactions Analysis
This compound is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It is also used in the preparation of boron-containing anti-fungal agents .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm³ . Its boiling point is 271.7±40.0 °C at 760 mmHg . The compound is soluble in water and methanol .科学的研究の応用
Organometallic Methods and Derivative Synthesis
2-Bromo-4,6-difluorobenzoic acid is utilized in demonstrating the efficiency of modern organometallic methods. A study by Schlosser and Heiss (2003) explores the selective conversion of 1,3-difluorobenzene into various benzoic acids, including this compound, using organometallic techniques. This showcases the compound's role in the synthesis of structurally diverse derivatives (Schlosser & Heiss, 2003).
Crystal Structure and Theoretical Studies
Polo et al. (2019) conducted a study on 2-bromo-N-(2,4-difluorobenzyl)benzamide, synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine, which relates to this compound in terms of its structural components. This research included crystal structure analysis and theoretical calculations, indicating the significance of such compounds in advanced materials research (Polo et al., 2019).
Environmental Implications
Research by Evans and Dellinger (2005) on the high-temperature oxidation of 2-bromophenol, which is structurally related to this compound, revealed insights into the formation of environmental pollutants like dioxins. This study contributes to understanding the environmental impact and degradation pathways of similar brominated compounds (Evans & Dellinger, 2005).
Soil and Ground Water Tracing
Difluorobenzoates, closely related to this compound, have been investigated as nonreactive tracers in soil and groundwater. A study by Bowman and Gibbens (1992) highlighted their effectiveness and reliability in tracing water movement in various environmental settings (Bowman & Gibbens, 1992).
Advanced Material Synthesis
The synthesis of compounds like this compound plays a crucial role in material science. For instance, Deng et al. (2015) reported on the synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in pharmaceuticals and material science, demonstrating the importance of such fluorinated benzoic acids in various industries (Deng et al., 2015).
作用機序
Target of Action
The primary target of 2-Bromo-4,6-difluorobenzoic acid is believed to be enzymes like cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds . These enzymes play a crucial role in the body’s detoxification process and the metabolism of drugs.
Mode of Action
This compound is believed to function as a competitive inhibitor of its target enzymes . This means that it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction catalyzed by the enzyme.
Pharmacokinetics
It is soluble in methanol , which suggests that it may be well-absorbed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, room temperature environment .
Safety and Hazards
生化学分析
Biochemical Properties
2-Bromo-4,6-difluorobenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various organic compounds . The interaction between this compound and cytochrome P450 is believed to be competitive, where the compound binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the metabolic pathways of the compounds processed by cytochrome P450, affecting their bioavailability and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cytochrome P450 by this compound can lead to changes in the levels of metabolites and the activation of alternative metabolic pathways . Additionally, this compound can affect the expression of genes involved in detoxification processes, thereby influencing the cell’s response to xenobiotic substances.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of cytochrome P450, preventing the enzyme from interacting with its natural substrates . This binding is facilitated by the structural compatibility of this compound with the enzyme’s active site, allowing it to effectively compete with other molecules for binding. The inhibition of cytochrome P450 can lead to a cascade of molecular events, including changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can be accelerated in the presence of strong acids or bases . Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit cytochrome P450 without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including liver toxicity and disruptions in metabolic homeostasis . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 . The inhibition of this enzyme by this compound can lead to the accumulation of unmetabolized substrates and the activation of alternative metabolic routes. This can result in changes in the levels of various metabolites and the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within the cell can influence its activity and effectiveness in inhibiting enzyme function.
Subcellular Localization
The subcellular localization of this compound is critical to its function. This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . The targeting of this compound to the endoplasmic reticulum is facilitated by its structural properties, which allow it to interact with specific targeting signals and post-translational modifications. This localization is essential for the effective inhibition of cytochrome P450 and the subsequent biochemical effects.
特性
IUPAC Name |
2-bromo-4,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYHVDQTGWPNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456973 | |
| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651026-99-2 | |
| Record name | Benzoic acid, 2-bromo-4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-bromo-4,6-difluorobenzoic acid described in the research?
A1: The research article highlights a novel method for synthesizing this compound from 1,3-difluorobenzene. A key step in this synthesis is a base-mediated halogen migration of a bulkier halogen (bromine or iodine) from the 5-position to the 4-position on a 2,6-difluorophenyltriethylsilane derivative. This migration step allows for the regioselective introduction of bromine at the desired position, leading to the formation of (4-bromo-2,6-difluoro)triethylsilane. This intermediate can then be further reacted to produce this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)





